1H-Pyrazol-3-ol
Overview
Description
1H-Pyrazol-3-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound, specifically, has a hydroxyl group attached to the third carbon atom in the ring.
Mechanism of Action
Target of Action
1H-Pyrazol-3-ol, also known as 1H-pyrazol-3(2H)-one, is a pyrazole derivative that has been found to interact with several targets. The primary targets of this compound include Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including the regulation of eukaryotic gene expression, cellular proliferation, and differentiation .
Mode of Action
For instance, it has been suggested that this compound may inhibit the activity of Alcohol dehydrogenase 1C
Biochemical Pathways
In addition, pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways of these parasites .
Pharmacokinetics
It is known that the compound exists predominantly as this compound molecule pairs in nonpolar solvents like cdcl3 or c6d6, whereas in dmso-d6 the corresponding monomers are at hand . This could potentially impact the compound’s bioavailability and pharmacokinetic behavior.
Result of Action
Furthermore, pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities, suggesting that they may have significant effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the solvent in which it is dissolved. As mentioned earlier, the compound exists predominantly as this compound molecule pairs in nonpolar solvents, whereas in DMSO-d6 the corresponding monomers are at hand . This suggests that the compound’s action, efficacy, and stability may vary depending on the environment in which it is used.
Biochemical Analysis
Biochemical Properties
1H-Pyrazol-3-ol has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of pyrazole-based chalcones, which are intermediates for flavonoid biosynthesis .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to have significant effects on cell signaling pathways, gene expression, and cellular metabolism . For example, some derivatives of this compound have demonstrated potent antileishmanial and antimalarial activities, indicating that they can influence cellular function in these organisms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level with various biomolecules. It has been suggested that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, some hydrazine-coupled pyrazoles have shown better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
The synthesis of 1H-Pyrazol-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of an acid catalyst can yield this compound. Another approach involves the use of palladium-catalyzed coupling reactions, where terminal alkynes, hydrazines, and carbon monoxide are combined under ambient pressure to form pyrazole derivatives .
Industrial production methods often utilize optimized versions of these synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as the availability of starting materials, reaction conditions, and desired product specifications .
Chemical Reactions Analysis
1H-Pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyrazole ring into more saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Pyrazol-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Pyrazole derivatives, including this compound, are investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrially relevant chemicals
Comparison with Similar Compounds
1H-Pyrazol-3-ol can be compared with other pyrazole derivatives, such as 1H-Pyrazole and 3(5)-Aminopyrazole. While all these compounds share the core pyrazole structure, their unique substituents confer different chemical properties and biological activities. For example, 3(5)-Aminopyrazole is often used as a precursor in the synthesis of condensed heterocyclic systems, whereas this compound is more commonly employed in the development of bioactive molecules .
Similar compounds include:
- 1H-Pyrazole
- 3(5)-Aminopyrazole
- 4-Amino-1-aryl-1H-pyrazole-4-carbonitrile
This compound stands out due to its hydroxyl group, which imparts unique reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in medicinal chemistry and other applications.
Properties
IUPAC Name |
1,2-dihydropyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-2H,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYRMPXUBGMOJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929655 | |
Record name | 1H-Pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137-45-1, 60456-92-0 | |
Record name | Pyrazol-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazol-3-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Dihydro-3H-pyrazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PYRAZOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35JHQ8347 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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